molecular formula C25H33FO6 B132085 Dexamethasone 21-Propionate CAS No. 3793-10-0

Dexamethasone 21-Propionate

Cat. No. B132085
CAS RN: 3793-10-0
M. Wt: 448.5 g/mol
InChI Key: ALINSFFSOAHJII-OCUNRLNVSA-N
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Description

Dexamethasone 21-propionate (dex 21-P) is a synthetic glucocorticoid steroid hormone and a prodrug of the active metabolite, dexamethasone. It is used in laboratory experiments to study the effects of glucocorticoid hormones on cell growth, metabolism, and gene expression.

Scientific Research Applications

Management of High-Grade Glioma

Dexamethasone is recommended for symptom relief in adult patients with primary high-grade glioma exhibiting cerebral edema. Post-surgery, it aids in managing symptoms with a specific dosage protocol designed to minimize side effects while providing therapeutic benefits (Kostaras et al., 2014).

Neuroendocrine Research

Its bioavailability plays a crucial role in the Dexamethasone Suppression Test (DST), widely used in psychiatric and neuroendocrine research, offering insights into its metabolic pathways and interactions affecting its efficacy (Lowy & Meltzer, 1987).

Ophthalmology

The development of dexamethasone drug delivery systems, such as biodegradable intravitreal implants, underscores its significance in treating macular edema and noninfectious posterior uveitis, showcasing its potential for extended therapeutic action with a favorable safety profile (London, Chiang, & Haller, 2011).

Ecological Implications

Research on its ecological implications, especially post-COVID-19, highlights the need for balanced human and environmental health considerations. It emphasizes the need for understanding the environmental impact of pharmaceuticals, including dexamethasone, on aquatic ecosystems (Musee et al., 2021).

Reproductive System Concerns

Studies have raised concerns about dexamethasone’s impact on the reproductive system, particularly when used during pregnancy, indicating potential adverse effects that warrant careful consideration and further research (Chen et al., 2022).

Mechanism of Action

Target of Action

Dexamethasone 21-Propionate, a derivative of Dexamethasone , primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

This compound, like other glucocorticoids, binds to the glucocorticoid receptor, leading to changes in gene transcription . This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The interaction with its targets results in a wide range of effects, depending on the cell type and the physiological context .

Biochemical Pathways

The binding of this compound to the glucocorticoid receptor can affect various biochemical pathways. For instance, it has been associated with metabolism-related pathways, including the biosynthesis of amino acids and cofactors . The exact pathways affected can vary depending on the specific context and the tissues involved .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Dexamethasone, the parent compound, has a bioavailability of 80-90% . It is primarily metabolized in the liver and has a biological half-life of 36 to 54 hours . About 65% of Dexamethasone is excreted in the urine . The specific ADME properties of this compound may vary, but they are likely to be similar.

Result of Action

The action of this compound at the molecular and cellular levels leads to a reduction in inflammation and immune response . This makes it effective in the treatment of various conditions, including endocrine, rheumatic, collagen, dermatologic, allergic, ophthalmic, gastrointestinal, respiratory, hematologic, neoplastic, and edematous conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, potentially leading to drug-drug interactions . Additionally, individual patient factors, such as age, sex, genetic factors, and disease state, can also influence its action .

Safety and Hazards

Dexamethasone is classified as a reproductive toxicity, Category 2 (H361), and specific target organ toxicity – repeated exposure, Category 2 (H373) . It is advised not to ingest, inhale, or have dermal contact with Dexamethasone .

Future Directions

Dexamethasone is commonly administered to reduce postoperative nausea and vomiting (PONV) and pain after surgery . The dosage varies from 0.75 to 9 mg a day depending on the disease being treated . The encapsulation of a lipidic prodrug of dexamethasone into PLGA-PEG nanoparticles appears as a promising strategy to improve the pharmacological profile and reduce joint inflammation in a murine model of rheumatoid arthritis .

Biochemical Analysis

Biochemical Properties

Dexamethasone 21-Propionate interacts with various enzymes, proteins, and other biomolecules. It is a substrate of CYP3A, an enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids . The activity of CYP3A could be induced by this compound when it is persistently administered, resulting in auto-induction .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is associated with decreased expression of genes associated with T cell activation, including TNFSFR4 and IL21R .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to glucocorticoid receptors, leading to changes in gene expression . This binding interaction can result in the inhibition or activation of enzymes, impacting various biochemical reactions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that it exhibits time-dependent pharmacokinetics, with changes in its clearance over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low-dose this compound lessens injury and enhances the recovery process in animal models of traumatic brain injury by reducing neuroinflammation and promoting neuroprotective mechanisms .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A and can influence metabolic flux or metabolite levels . It also has effects on glucose and lipid metabolism, impacting the levels of various oncogenes in the cytoplasm .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to have a volume of distribution of 51.0L for a 1.5mg oral dose and 96.0L for a 3mg intramuscular dose . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound is localized within various subcellular compartments. Its activity or function can be influenced by its subcellular localization . For instance, this compound treatment has been shown to significantly decrease the protein level of p21, a cyclin-dependent kinase inhibitor, in MC3T3-E1 cells .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALINSFFSOAHJII-OCUNRLNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471576
Record name Dexamethasone 21-Propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3793-10-0
Record name Dexamethasone 21-Propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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